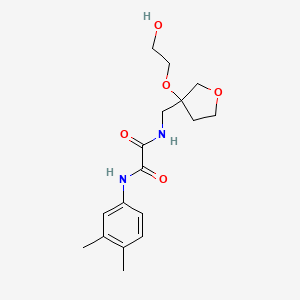

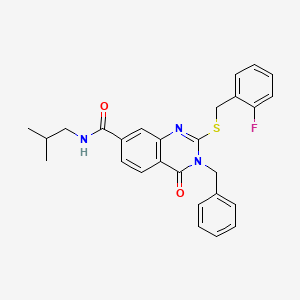

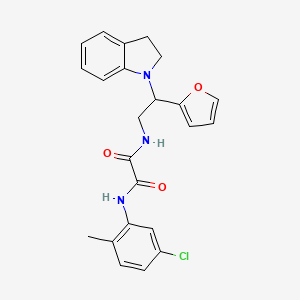

![molecular formula C7H6ClN3 B2933954 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1551174-78-7](/img/structure/B2933954.png)

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . Triazoles, including this compound, are known to exhibit versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Molecular Structure Analysis

Triazoles, including “2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine”, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain .Chemical Reactions Analysis

The compound is part of a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, which were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution .Scientific Research Applications

Synthesis and Chemical Properties

- Palladium-Catalyzed Synthesis : A palladium-catalyzed method is used for synthesizing [1,2,4]triazolo[4,3-a]pyridines, showing a chemoselective reaction process and yielding various analogs with different substituents (Reichelt et al., 2010).

- Metal-Free Synthesis Approach : The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides is achieved through a metal-free oxidative N-N bond formation, offering a novel strategy for constructing these compounds (Zheng et al., 2014).

Biological Applications

- Antifungal Activity : Some derivatives of 1,2,4-triazolo[4,3-a]pyridine exhibit antifungal properties. For example, the compound synthesized by Yang et al. showed weak antifungal activity, demonstrating its potential in biological applications (Yang et al., 2015).

- Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems exhibit coronary vasodilating and antihypertensive activities, suggesting their potential as cardiovascular agents (Sato et al., 1980).

Crystal Structure and DFT Studies

- Crystal Structure Analysis : The crystal structure of certain triazolopyridine compounds has been determined, providing insights into their molecular arrangement and potential applications in material science and pharmaceuticals (Mu et al., 2015).

properties

IUPAC Name |

2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQBNDYAHLOJKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

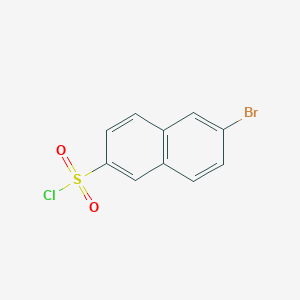

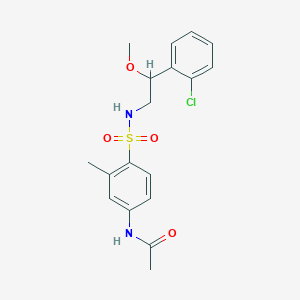

![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)

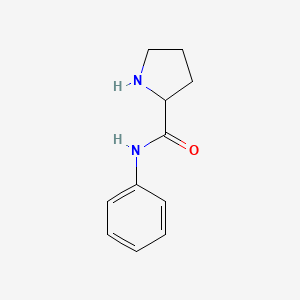

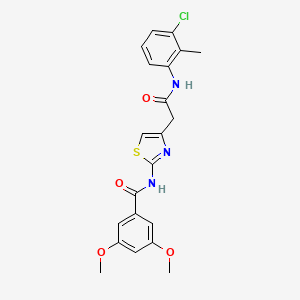

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)

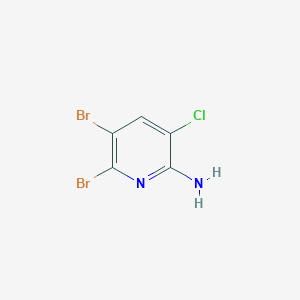

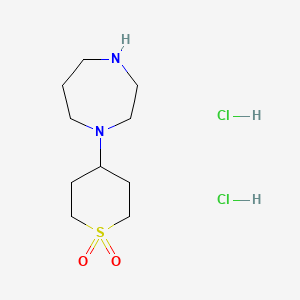

![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)

![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)